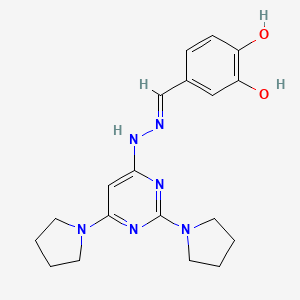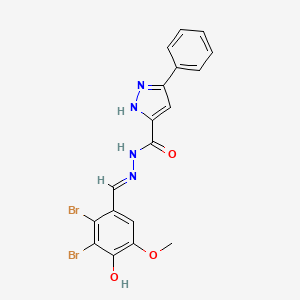![molecular formula C17H15N3O2 B6096775 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .作用機序
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
For instance, as selective inhibitors of human carbonic anhydrase isoforms, these compounds likely interact with the active site of the enzyme, inhibiting its activity .
Biochemical Pathways
Based on the known targets of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may affect pathways related to carbonic anhydrase activity, pparα/δ signaling, and sirtuin 2 activity .
Pharmacokinetics
It’s known that the evaluation of in vivo toxicity in mice revealed a similar compound as non-toxic to mice at the concentration of 100 mg/kg .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may inhibit the activity of targeted enzymes or receptors, leading to downstream effects on cellular processes .
実験室実験の利点と制限
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for GSK3β, its ability to modulate several signaling pathways, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its solubility in aqueous solutions, its stability in biological fluids, and its potential off-target effects on other kinases.
将来の方向性
There are several future directions for research on N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide, including its potential therapeutic applications in various diseases, its mechanism of action on GSK3β and other kinases, its pharmacokinetics and pharmacodynamics in animal models and humans, and its toxicity and safety profiles. Additionally, the development of novel this compound analogs with improved pharmacological properties and selectivity for GSK3β could lead to the discovery of new therapeutic agents for various diseases.
合成法
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can be synthesized using a straightforward method that involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with benzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an amide bond between the aniline and benzoyl chloride, resulting in the formation of this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit GSK3β, which is involved in the regulation of several signaling pathways, such as the Wnt/β-catenin pathway, PI3K/Akt pathway, and NF-κB pathway. By inhibiting GSK3β, this compound can modulate these pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15-19-17(22-20-15)13-9-6-10-14(11-13)18-16(21)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIYOSMKFLSQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6096726.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096734.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B6096759.png)
![7-(4-fluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096760.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B6096763.png)
![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-thienyl)quinoline](/img/structure/B6096774.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)
